AMMONIUM SULFOBETAINE-1, TECH., 70
Overview
Description
3-[Acetyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]amino]propane-1-sulfonate is a zwitterionic surfactant with a molecular formula of C21H44N2O4S and a molecular weight of 420.7 g/mol. This compound is known for its excellent surface-active properties, making it useful in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Acetyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]amino]propane-1-sulfonate typically involves the reaction of dodecyl(dimethyl)amine with 3-chloropropane-1-sulfonic acid under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile at a temperature of around 25°C. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[Acetyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]amino]propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonates.
Scientific Research Applications
3-[Acetyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]amino]propane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Biology: Employed in the stabilization of proteins and enzymes, as well as in cell membrane studies.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, cosmetics, and personal care products due to its excellent emulsifying and foaming properties.
Mechanism of Action
The mechanism of action of 3-[Acetyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]amino]propane-1-sulfonate involves its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The compound interacts with cell membranes, leading to increased permeability and potential antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-[Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azaniumyl]propane-1-sulfonate: Another zwitterionic surfactant with similar surface-active properties.
N-(3-Sulfopropyl)-N-methacroyloxyethyl-N,N-dimethyl-ammonium betaine: Known for its use in polymerization reactions and as a stabilizer for enzymes.
Uniqueness
3-[Acetyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]amino]propane-1-sulfonate is unique due to its long hydrophobic dodecyl chain, which enhances its emulsifying and foaming properties compared to other similar compounds. This makes it particularly useful in applications requiring strong surfactant properties .
Properties
IUPAC Name |
3-[acetyl-[2-[dodecyl(dimethyl)azaniumyl]ethyl]amino]propane-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H44N2O4S/c1-5-6-7-8-9-10-11-12-13-14-18-23(3,4)19-17-22(21(2)24)16-15-20-28(25,26)27/h5-20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLJEWGAPAQKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCN(CCCS(=O)(=O)[O-])C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H44N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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